6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-bromo-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHXAQHASGZJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine followed by the introduction of the morpholinoethyl group. One common method involves the following steps:
Bromination: Benzo[d]thiazol-2-amine is reacted with liquid bromine in the presence of acetic acid. The reaction mixture is stirred at room temperature for 24 hours.
Morpholinoethylation: The 6-bromo-benzo[d]thiazol-2-amine is then reacted with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a
Biological Activity
6-Bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a compound belonging to the benzo[d]thiazole family, which has garnered attention due to its diverse biological activities. This article focuses on its biological activity, including antitumor and antimicrobial properties, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a bromine atom at the 6-position and a morpholinoethyl substituent, which may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzo[d]thiazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effective inhibition against A549 (lung), MCF7 (breast), and HeLa (cervical) cancer cells with IC50 values ranging from to .
Table 1: Antitumor Activity of Benzo[d]thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 0.14 |
| This compound | MCF7 | 0.31 |
| This compound | HeLa | 0.59 |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as topoisomerase IIα inhibition , which is critical for DNA replication and repair processes .
Antimicrobial Activity
In addition to its antitumor effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies employing broth microdilution methods have shown that derivatives exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Benzo[d]thiazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
These results indicate that the compound could serve as a promising candidate for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several potential mechanisms:
- DNA Binding : Molecular docking studies suggest that this compound may bind effectively within the DNA minor groove, influencing gene expression and cellular proliferation .
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase IIα, which plays a crucial role in DNA topology during replication .
- Cell Cycle Arrest : Compounds in this class are known to induce cell cycle arrest in cancer cells, thereby preventing further proliferation .
Case Studies
A notable study evaluated the efficacy of various benzo[d]thiazole derivatives in vitro against multiple cancer cell lines and bacterial strains. The study concluded that structural modifications significantly affect biological activity, with certain substitutions enhancing potency against specific targets .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, studies on related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. In particular, compounds with a benzothiazole core have been synthesized and evaluated for their efficacy against various microbial strains, demonstrating the potential for 6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine to serve as an effective antimicrobial agent .
Anticancer Activity
The compound's structural analogs have been investigated for anticancer properties, particularly against breast cancer cell lines. For example, studies utilizing similar thiazole derivatives have shown that these compounds can inhibit cancer cell proliferation effectively. The anticancer activity was assessed using assays such as the Sulforhodamine B assay, which measures cell viability and cytotoxicity . The ability of these compounds to interact with specific cellular targets makes them candidates for further development in cancer therapeutics.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step processes starting from simpler thiazole derivatives. The synthesis often includes bromination and subsequent reactions with morpholine derivatives to achieve the desired compound structure .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Outcome |
|---|---|---|---|
| 1 | Bromination | NBS | Formation of brominated thiazole |
| 2 | Alkylation | Morpholine | Formation of morpholinoethyl derivative |
| 3 | Purification | Recrystallization | Obtained pure compound |
Study on Antimicrobial Activity
A study conducted on similar thiazole derivatives demonstrated their effectiveness against various bacterial strains. The compounds were tested using a turbidimetric method, revealing that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin . This suggests a potential application for this compound in treating infections caused by resistant strains.
Anticancer Screening
In another study focusing on anticancer properties, thiazole derivatives were screened against MCF7 breast cancer cells. The results indicated that specific modifications in the benzothiazole structure could enhance cytotoxic effects, leading to a significant reduction in cell viability at low concentrations . This highlights the importance of structural optimization in developing effective anticancer agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds with variations in the benzothiazole core substituents (e.g., bromine, chlorine, methoxy, aryl groups) and modifications to the 2-amino side chain (e.g., morpholinoethyl, pyridinylmethyl, furanylmethyl). Below is a comparative analysis based on synthesis, physicochemical properties, and biological activity:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with ammonium thiocyanate and bromine in glacial acetic acid to form the benzothiazole core . For the morpholinoethylamine coupling, nucleophilic substitution or amide bond formation using coupling agents like DCC is recommended. Reaction conditions (e.g., solvent polarity, base strength, and temperature) significantly impact yield: polar aprotic solvents (DMF/DMSO) enhance cyclization, while controlled pH (9–10) during workup minimizes side reactions . Yield optimization requires monitoring via TLC and recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.2–7.9 ppm) confirm the benzothiazole core, while the morpholinoethylamine side chain shows signals at δ 2.4–3.5 ppm (morpholine CH2) and δ 3.6–4.0 ppm (N-CH2) .
- IR : Stretching frequencies for C-Br (~600 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks ([M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm molecular weight .
Q. What are common impurities formed during synthesis, and how are they identified and resolved?
- Methodological Answer : Common impurities include unreacted aniline derivatives (detected via HPLC retention time shifts) and over-brominated byproducts (identified by isotopic mass signatures). Purification strategies involve column chromatography (silica gel, ethyl acetate/hexane eluent) or selective precipitation using ammonia to adjust pH . Purity is quantified via HPLC (>95% area under the curve) .
Advanced Research Questions
Q. How does the bromo substituent at the 6-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing bromo group increases electrophilicity at the thiazole sulfur, enhancing nucleophilic substitution reactivity. Computational studies (DFT) reveal reduced electron density on the benzothiazole ring, which may stabilize charge-transfer interactions with biological targets . Experimentally, bromine’s presence can be probed via Hammett substituent constants (σₚ ≈ 0.23) to predict reaction rates in cross-coupling reactions .
Q. What strategies mitigate low yields during the coupling of morpholinoethylamine to the benzothiazole core?
- Methodological Answer : Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:
- Activation : Pre-forming the morpholinoethylamine as a hydrochloride salt to enhance electrophilicity .
- Catalysis : Using Cu(I) or Pd(II) catalysts to facilitate C-N bond formation .
- Solvent Optimization : Employing DMF at 80–100°C to improve solubility and reaction kinetics .
- Yield improvements are quantified via GC-MS or gravimetric analysis .
Q. How do structural modifications (e.g., substituents on the morpholinoethyl group) affect the compound’s interaction with enzymes like ABAD/17β-HSD10 in Alzheimer’s research?
- Methodological Answer : Modifications alter binding affinity and selectivity. For example:
- Morpholine Ring Expansion : Increases hydrogen-bonding capacity with enzyme active sites (e.g., via MD simulations) .
- Bromo Substituent : Enhances hydrophobic interactions with ABAD’s substrate-binding pocket, validated via fluorescence quenching assays and X-ray crystallography .
Q. What computational models predict the compound’s binding modes to DNA or proteins, and how are these validated experimentally?
- Methodological Answer :
- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with DNA intercalation sites or enzyme pockets, prioritizing poses with lowest binding energies .
- Validation :
- Fluorescence Spectroscopy : Ethidium bromide displacement assays confirm DNA intercalation (Kₐₚₐ ~10⁶ M⁻¹) .
- Viscosity Measurements : Increased DNA solution viscosity upon compound binding supports intercalation .
- Cytotoxicity Assays : IC₅₀ values (e.g., 1.5–8.6 μM against KB cells) correlate with predicted binding strengths .
Data Contradiction Analysis
Q. Why do reported melting points and NMR shifts for similar benzothiazole derivatives vary across studies?
- Methodological Answer : Variations arise from:
- Crystallization Solvents : Ethanol vs. acetone recrystallization alters crystal packing, affecting melting points .
- Deuterated Solvents in NMR : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH2 protons δ 6.2–7.7 ppm) .
- Impurity Levels : Trace solvents (e.g., DMF) or moisture broaden NMR peaks. Consistency requires strict drying protocols and NMR referencing to TMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
